![molecular formula C14H11F4NOS B259082 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)
3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one is a chemical compound that is commonly referred to as FST-100. It is a synthetic compound that has been developed for scientific research applications. FST-100 is a potent inhibitor of the protein kinase C (PKC) pathway, which is a key signaling pathway involved in a variety of cellular processes.
Wirkmechanismus
FST-100 inhibits 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its downstream targets and leads to a decrease in downstream signaling. FST-100 has been shown to be a selective inhibitor of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one, with little or no effect on other protein kinases.
Biochemical and Physiological Effects
FST-100 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. FST-100 has also been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. In addition, FST-100 has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FST-100 is its selectivity for 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one, which allows for the study of the specific role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one in cellular processes. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. One limitation of FST-100 is its relatively short half-life, which requires frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for the study of FST-100. One area of research is the role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one signaling in the development and progression of cancer. FST-100 may have potential as a therapeutic agent for the treatment of cancer. Another area of research is the role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one signaling in neurological disorders, such as Alzheimer's disease and Parkinson's disease. FST-100 may have potential as a neuroprotective agent for the treatment of these disorders. Finally, the development of more potent and selective 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one inhibitors may lead to the discovery of new therapeutic agents for a variety of diseases.
Synthesemethoden
FST-100 is synthesized using a multistep process that involves the reaction of 3-(trifluoromethyl)aniline with 2-bromo-1-(4-fluorophenyl)ethanone to form 3-[4-fluoro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one. This intermediate is then reacted with thiophen-2-ylboronic acid to form FST-100.
Wissenschaftliche Forschungsanwendungen
FST-100 has been used extensively in scientific research to study the role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one signaling in various cellular processes. It has been shown to inhibit the activation of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one by phorbol esters and other activators. FST-100 has been used to study the role of 3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one in cancer, inflammation, and neurological disorders.
Eigenschaften
Produktname |
3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one |
|---|---|
Molekularformel |
C14H11F4NOS |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
3-[4-fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C14H11F4NOS/c15-11-4-3-9(8-10(11)14(16,17)18)19-6-5-12(20)13-2-1-7-21-13/h1-4,7-8,19H,5-6H2 |
InChI-Schlüssel |
PCAJZTDNLKVOQL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)C(F)(F)F |
Kanonische SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)
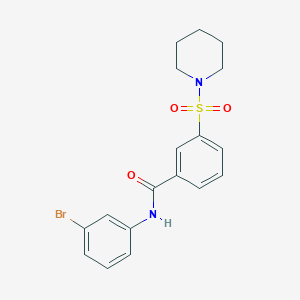
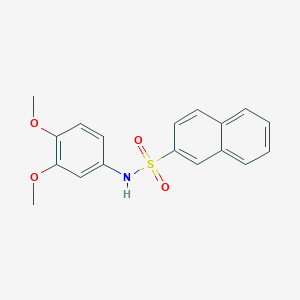
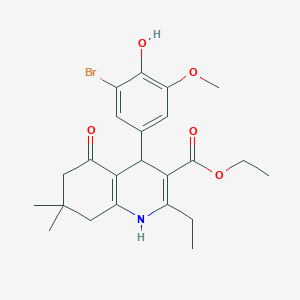
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
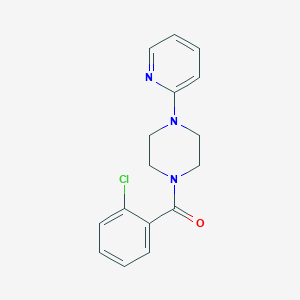
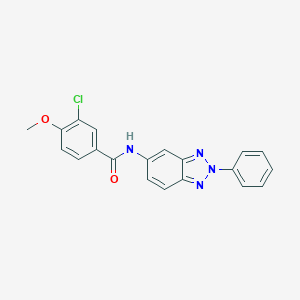
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)